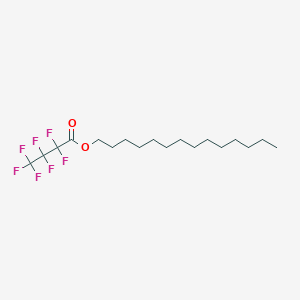
N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[[2-(4-Fluorobenzoyl)cyclopropyl]methyl]-4-piperidinyl]-N-phenylpropanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to a piperidine ring, which is further connected to a phenylpropanamide moiety. The presence of a fluorobenzoyl group adds to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[[2-(4-Fluorobenzoyl)cyclopropyl]methyl]-4-piperidinyl]-N-phenylpropanamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with cyclopropylmethylamine to form an intermediate, which is then reacted with 4-piperidone. The final step involves the coupling of this intermediate with N-phenylpropanamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-[[2-(4-Fluorobenzoyl)cyclopropyl]methyl]-4-piperidinyl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[1-[[2-(4-Fluorobenzoyl)cyclopropyl]methyl]-4-piperidinyl]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and anesthesia.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[[2-(4-Fluorobenzoyl)cyclopropyl]methyl]-4-piperidinyl]-N-phenylpropanamide involves its interaction with specific molecular targets. It is believed to bind to opioid receptors in the central nervous system, leading to analgesic effects. The compound may also interact with other pathways involved in pain perception and modulation .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with similar structural features.
Alfentanil: Another synthetic opioid with rapid onset and short duration of action.
Sufentanil: Known for its high potency and use in anesthesia.
Uniqueness
N-[1-[[2-(4-Fluorobenzoyl)cyclopropyl]methyl]-4-piperidinyl]-N-phenylpropanamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other similar compounds. These modifications can affect its binding affinity, potency, and duration of action .
Properties
CAS No. |
39757-61-4 |
|---|---|
Molecular Formula |
C25H29FN2O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[1-[[2-(4-fluorobenzoyl)cyclopropyl]methyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H29FN2O2/c1-2-24(29)28(21-6-4-3-5-7-21)22-12-14-27(15-13-22)17-19-16-23(19)25(30)18-8-10-20(26)11-9-18/h3-11,19,22-23H,2,12-17H2,1H3 |
InChI Key |
GUZNLZUZPFZNSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CC2CC2C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate](/img/structure/B13416766.png)
![4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate](/img/structure/B13416779.png)



